molecular formula C22H26N2O5 B2593632 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900258-74-4

2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2593632
CAS No.: 900258-74-4
M. Wt: 398.459
InChI Key: NUCWQZCRLJKSLG-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine-dione family, characterized by a fused tricyclic scaffold comprising a chromene ring, a pyrimidine ring, and a dione moiety. Key structural features include:

  • Position 8: A methoxy substituent, which may enhance metabolic stability and influence electronic properties.
  • Position 3: A 3-methoxypropyl chain, offering flexibility and moderate polarity.

The compound’s molecular weight is estimated to be ~450–470 g/mol (based on structural analogs), with a calculated logP (XLogP3) of ~4.5–5.0, indicating moderate hydrophobicity . Its chromeno-pyrimidine-dione core is associated with diverse pharmacological activities, including antitumor and enzyme-modulating effects, as seen in structurally related derivatives .

Properties

IUPAC Name

2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-12-6-11-24-20(14-7-4-3-5-8-14)23-21-18(22(24)26)19(25)16-10-9-15(28-2)13-17(16)29-21/h9-10,13-14H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCWQZCRLJKSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-hydroxybenzaldehyde and a suitable pyrimidine derivative, under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine scaffold.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Methoxypropyl Chain: The methoxypropyl chain can be attached via an alkylation reaction using 3-methoxypropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 2-Cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 2-Cyclohexyl, 8-methoxy, 3-(3-methoxypropyl) ~450–470 (estimated) High lipophilicity (logP ~4.5–5.0); potential for CNS penetration due to cyclohexyl group
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione 2-Propyl, 3-(2-phenylethyl), 8-methoxy 390.4 Lower molecular weight; logP ~3.7; phenethyl group may enhance aromatic interactions
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine 3-Amino, 8-hydroxy, 4-imino, 6-methyl, 5-phenyl ~340–360 (estimated) Precursor for antitumor triazines/triazepines; polar substituents (hydroxy, amino) improve solubility
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine 2-Phenyl, 4-hydrazinyl, 5-(2-chlorophenyl), 9-(2-chlorobenzylidene) ~480–500 (estimated) Chlorinated aromatic groups increase electrophilicity; hydrazinyl group enables reactivity with halides

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s cyclohexyl and methoxypropyl groups confer higher lipophilicity (logP ~4.5–5.0) compared to the phenethyl/propyl analog (logP ~3.7) . Chlorinated derivatives (e.g., ) exhibit even greater hydrophobicity due to halogen atoms. Polar groups (e.g., hydroxy, amino in ) reduce logP but improve aqueous solubility, critical for bioavailability .

Biological Activity Trends: Antitumor Potential: The 3-amino-8-hydroxy analog () serves as a precursor for triazines/triazepines with demonstrated antitumor activity, likely due to its imino and amino groups enabling covalent interactions with biological targets . The target compound’s methoxy groups may instead favor metabolic stability over direct reactivity. Reactivity: Hydrazinyl-substituted derivatives () react with halides to form bioactive adducts, a property absent in the methoxypropyl-substituted target compound .

In contrast, rigid substituents like 2-chlorobenzylidene () may restrict binding modes .

Biological Activity

The compound 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic derivative belonging to the class of chromeno-pyrimidines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N2O4C_{26}H_{30}N_{2}O_{4} with a molecular weight of 430.5 g/mol. The structure includes a chromeno-pyrimidine core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of chromeno-pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : High cytotoxicity was observed in several derivatives.
  • HeLa (cervical cancer) : Some derivatives exhibited activity comparable to established chemotherapeutics like Sorafenib.

Table 1 summarizes the cytotoxic effects of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Comparison DrugReference
AMCF-710Sorafenib (15)
BHeLa5Doxorubicin (8)
CPC312Cisplatin (20)

The biological activity of chromeno-pyrimidines is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. For instance:

  • Inhibition of DHFR : Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition leads to reduced DNA synthesis and subsequent cell death in rapidly dividing cancer cells.

Antimicrobial Activity

In addition to antitumor effects, chromeno-pyrimidine derivatives have demonstrated antimicrobial properties . Studies indicate that they possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Study 1: Antitumor Efficacy

A recent investigation into the antitumor efficacy of a series of chromeno-pyrimidines revealed that compound A exhibited an IC50 value of 10 µM against MCF-7 cells, significantly lower than that of Sorafenib at 15 µM. This study emphasized the potential for these compounds to be developed as new cancer therapies.

Study 2: Mechanistic Insights

Another study focused on the mechanism by which these compounds exert their effects. It was found that compound B induced apoptosis in HeLa cells through the activation of caspases, specifically caspase-3 and caspase-9. This apoptotic pathway is crucial for the therapeutic efficacy of many anticancer drugs.

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